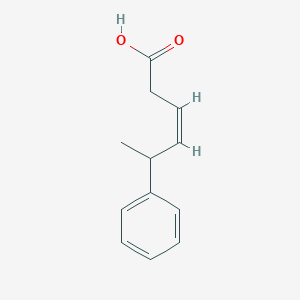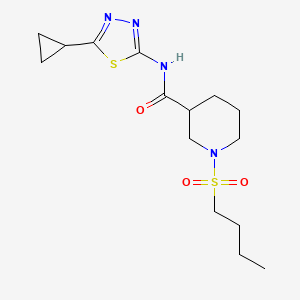
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as ACPD, is a synthetic compound that has been used in scientific research for several years. It is a potent agonist of the metabotropic glutamate receptor and has been found to have a wide range of applications in the field of neuroscience.
Mechanism of Action
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide acts as an agonist of the metabotropic glutamate receptor and activates the receptor by binding to its allosteric site. This results in the activation of several intracellular signaling pathways, including the phospholipase C pathway and the adenylate cyclase pathway. These pathways modulate the release of several neurotransmitters and are responsible for the physiological effects of N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to modulate several physiological processes, including synaptic plasticity, learning, and memory. It has also been found to modulate the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have both excitatory and inhibitory effects on neuronal activity, depending on the concentration and location of the receptors.
Advantages and Limitations for Lab Experiments
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for the metabotropic glutamate receptor. However, it also has several limitations, including its short half-life and the need for specialized equipment to administer it to experimental animals.
Future Directions
There are several future directions for the study of N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide, including its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide may also have potential therapeutic applications for the treatment of psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential of N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide in these areas.
Synthesis Methods
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of adamantane with formaldehyde to form 1-adamantylmethanol. This is followed by the reaction of 1-adamantylmethanol with ethyl chloroformate to form 1-adamantylmethyl ethyl carbonate. The final step involves the reaction of 1-adamantylmethyl ethyl carbonate with pyrazole-3-carboxamide to form N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Scientific Research Applications
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively used in scientific research to study the function of metabotropic glutamate receptors. It has been found to modulate the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide has also been used to study the role of metabotropic glutamate receptors in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
N-(1-adamantylmethyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-2-20-4-3-15(19-20)16(21)18-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h3-4,12-14H,2,5-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZLOKSOGYJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)
![3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5329893.png)


![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5329934.png)
![3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5329946.png)

![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5329975.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5329981.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5329982.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329990.png)

